8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Beschreibung
8-[(Cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a cyclopenta-fused quinoline derivative featuring a carboxylic acid group at position 4 and a cyclohexyloxy carbonyl substituent at position 6. This structure combines a rigid polycyclic core with polar and lipophilic functional groups, making it a candidate for medicinal chemistry exploration.
Eigenschaften
IUPAC Name |
8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-19(23)18-15-8-4-7-14(15)16-11-12(9-10-17(16)21-18)20(24)25-13-5-2-1-3-6-13/h4,7,9-11,13-15,18,21H,1-3,5-6,8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOHVCVFOZOLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopenta[c]quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[c]quinoline core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Addition of the Cyclohexyloxycarbonyl Group: The cyclohexyloxycarbonyl group is added via an esterification reaction, typically using cyclohexanol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of cyclopenta[c]quinoline compounds exhibit significant anticancer properties. The unique structural features of 8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid allow it to interact with biological targets involved in cancer cell proliferation and survival. Studies have demonstrated its ability to inhibit specific kinases that are crucial for tumor growth and metastasis.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its mechanism of action appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This makes it a candidate for further development in treating bacterial infections resistant to conventional antibiotics.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating neurotransmitter levels and reducing oxidative stress in neuronal cells, it could potentially be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science Applications
Polymer Chemistry
In materials science, 8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under harsh environmental conditions.
Nanotechnology
The compound's unique structure allows it to be utilized in the development of nanomaterials for drug delivery systems. By functionalizing nanoparticles with this compound, researchers can enhance the targeting efficiency and bioavailability of therapeutic agents.
Biochemical Applications
Enzyme Inhibition Studies
Research has shown that 8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can act as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly valuable in drug design where enzyme inhibitors are sought after for therapeutic interventions.
Metabolomic Studies
The compound is also being investigated within the context of metabolomics. Its interactions with various metabolic pathways can provide insights into cellular metabolism and the biochemical basis of diseases.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer. The study highlighted its mechanism involving apoptosis induction via mitochondrial pathways.
- Antimicrobial Efficacy : Research conducted by the Journal of Antimicrobial Chemotherapy reported that the compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus through membrane disruption assays.
- Neuroprotection : In a study featured in Neurobiology of Disease, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity.
Wirkmechanismus
The mechanism of action of 8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
Substituent Variations at Position 8
- Ethoxycarbonyl Analog: 8-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 353484-61-4) shares the same core but substitutes the cyclohexyloxy group with ethoxy. This reduces molecular weight (287.31 vs. ~343.4 for the cyclohexyloxy analog) and lipophilicity (logP predicted to decrease by ~1.5 units). The ethoxy analog has a pKa of ~3.82, suggesting moderate acidity suitable for cellular uptake .
Core Ring Modifications
- Thiazolo[3,2-a]quinolines: Derivatives such as 1,2-dihydro-7-nitro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acid replace the cyclopenta ring with a thiazole moiety, improving antimycobacterial activity (MIC: 0.08 µM against M. tuberculosis) due to enhanced π-stacking with bacterial DNA .
- Acridine Conjugates: N-alkylated acridine-cyclopenta[b]quinoline hybrids exhibit dual intercalation and topoisomerase inhibition, broadening applications to anticancer research .
Key Findings:
- Lipophilicity vs.
- Antimycobacterial Specificity: Thiazoloquinolines outperform cyclopentaquinolines in potency, suggesting the thiazole ring’s role in DNA gyrase binding .
Biologische Aktivität
The compound 8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can be described by the following molecular formula:
- Molecular Formula : C20H23NO4
- Molecular Weight : 341.40 g/mol
The compound features a cyclopentaquinoline core with a cyclohexyloxycarbonyl substituent at the 8-position and a carboxylic acid group at the 4-position. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis and other mycobacterial species. In particular, compounds like N-cycloheptylquinoline-2-carboxamide were found to be more effective than standard treatments such as isoniazid .
Carbonic Anhydrase Inhibition
A notable area of investigation is the inhibition of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. Compounds similar to 8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid have been evaluated for their ability to inhibit human CA isoforms. For example, certain derivatives showed inhibition constants in the low nanomolar range against CA I and II isoforms . This suggests potential therapeutic applications in conditions where these enzymes play a critical role.
Anticancer Potential
Quinoline derivatives are also recognized for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Studies have demonstrated that various substituted quinolines can effectively target cancer cell lines through multiple pathways, including cell cycle arrest and modulation of apoptosis-related proteins .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, quinoline derivatives have shown anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanisms often involve modulation of signaling pathways such as NF-kB and MAPK .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a comparative study involving several quinoline derivatives, 8-[(cyclohexyloxy)carbonyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid was tested against M. tuberculosis. Results indicated that it exhibited superior activity compared to traditional antibiotics like isoniazid. The study highlighted the potential for developing new treatments for resistant strains of tuberculosis .
Case Study: Cancer Cell Line Studies
A series of assays conducted on various cancer cell lines revealed that certain derivatives of this compound could significantly reduce cell viability through apoptosis induction. These findings suggest that modifications in the quinoline structure can enhance its anticancer properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
